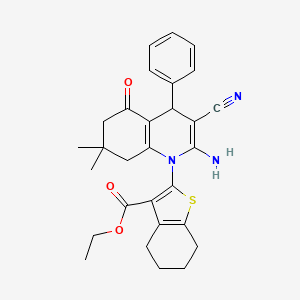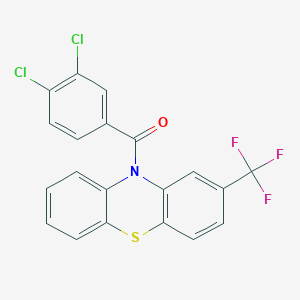![molecular formula C21H27NO9 B11526087 [2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate](/img/structure/B11526087.png)
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple acetoxy groups and an anilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate typically involves multiple steps:
Acetylation: The starting material, which could be a pentyl alcohol derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form the triacetoxy intermediate.
Amination: The intermediate is then reacted with 2,4-dimethylaniline under controlled conditions to introduce the anilino group.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Using large reactors to carry out the acetylation, amination, and oxidation steps sequentially.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups may facilitate binding to active sites, while the anilino moiety can interact with hydrophobic regions of the target molecules. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: can be compared with other similar compounds, such as:
[2,3,4-triacetyloxy-5-oxopentyl] acetate: Lacks the anilino group, which may result in different biological activities.
[2,3,4-triacetyloxy-5-(4-methoxyanilino)-5-oxopentyl] acetate: Contains a methoxy-substituted anilino group, which can alter its chemical reactivity and biological properties.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical behavior.
Properties
Molecular Formula |
C21H27NO9 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate |
InChI |
InChI=1S/C21H27NO9/c1-11-7-8-17(12(2)9-11)22-21(27)20(31-16(6)26)19(30-15(5)25)18(29-14(4)24)10-28-13(3)23/h7-9,18-20H,10H2,1-6H3,(H,22,27) |
InChI Key |
SNSYWTDXYZISJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11526004.png)
![6-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526015.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B11526019.png)

![3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11526034.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11526035.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11526043.png)
![Carbamic acid, N-[1-[2-[1-(4-methoxyphenylimino)-2,2,2-trifluoroethyl]hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B11526050.png)

![Ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11526062.png)
![Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate](/img/structure/B11526070.png)
![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526076.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11526082.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11526089.png)
